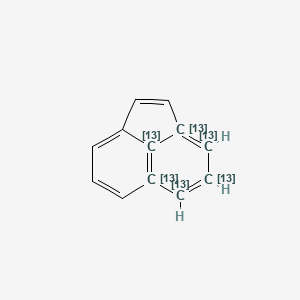

Acenaphthylene-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acenaphthylene-13C6 is a variant of Acenaphthylene, a polycyclic aromatic hydrocarbon . It is an ortho- and peri-fused tricyclic hydrocarbon . The molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit . It is a yellow solid . Unlike many polycyclic aromatic hydrocarbons, it has no fluorescence .

Synthesis Analysis

Acenaphthylene is produced industrially by gas phase dehydrogenation of acenaphthene . It is also used as a building block for the synthesis of a variety of heterocyclic compounds . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds .Molecular Structure Analysis

The chemical formula for Acenaphthylene is C12H8 . The molecular weight of this chemical is 152.20 g/mol . The structure of Acenaphthylene is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Acenaphthylene can react violently with other hydrocarbons and can even give rise to explosions . The chemical reacts exothermically with diazo compounds and bases . The benzene nucleus can be changed by a halogenation reaction and acid catalysts .Physical And Chemical Properties Analysis

Acenaphthylene generally occurs as a yellow or colorless crystalline powder . The density of this chemical is 0.899 g/cm3 . The boiling point for this chemical is at 280 °C . The melting point of this chemical is at 92-93 °C .Scientific Research Applications

Building Block for π-Electron Functional Materials

Acenaphthylene (AN) is an important building block of many organic semiconductors . It is used in the synthesis of π-conjugated AN derivatives, both small molecules and polymers . These materials are crucial in the design of organic electronic materials .

Organic Semiconductors

Acenaphthylene-based compounds are used in the development of organic semiconductors . These semiconductors have applications in various optoelectronic devices .

Synthesis of Polyaromatic Hydrocarbons (PAHs)

Acenaphthylene is used in the synthesis of novel polyaromatic hydrocarbons (PAHs) for applications in the area of organic electronics . For example, Diacenaphthopyrene, a new PAH, consists of two acenaphthylene units connected by a pyrene bridge .

Dye-Sensitized Solar Cells (DSSCs)

Acenaphthylene dyes with arylethynyl π-bridges are tested for dye-sensitized solar cells (DSSCs) . These dyes are crucial for the extension of the conjugated system from the acenaphthylene core .

Synthesis of Pyrene-Bridged Acenaphthenes

Acenaphthylene is used in the synthesis of pyrene-bridged acenaphthenes . These compounds have potential applications in organic electronics .

Synthesis of Nitrogen Analogue Compounds

Acenaphthylene is used in the synthesis of nitrogen analogue compounds . These compounds are investigated for their potential applications in organic electronics .

Mechanism of Action

Target of Action

Acenaphthylene-13C6 is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .

Mode of Action

It is known to be a crucial building block in the design of organic electronic materials . It is involved in the synthesis of π-conjugated derivatives, both small molecules and polymers .

Biochemical Pathways

It is known to play a significant role in the synthesis of organic semiconductors .

Result of Action

Its role as a building block in the synthesis of organic semiconductors suggests that it contributes to the properties and performance of these materials .

Action Environment

Acenaphthylene-13C6 is typically used in controlled laboratory environments for the synthesis of organic semiconductors . Environmental factors such as temperature, light, and moisture can influence its stability and efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

acenaphthylene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGDTGSAIMULJN-INDGIYAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746905 |

Source

|

| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acenaphthylene-13C6 | |

CAS RN |

189811-56-1 |

Source

|

| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)

![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)

![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)

![4-{[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-4H-1,2,4-triazole](/img/structure/B589774.png)